molecular formula C7H7Cl2NO2 B017519 Methyl 4-chloropicolinate hydrochloride CAS No. 176977-85-8

Methyl 4-chloropicolinate hydrochloride

Cat. No. B017519
Key on ui cas rn: 176977-85-8
M. Wt: 208.04 g/mol
InChI Key: PAGFSBPYVNFHAS-UHFFFAOYSA-N
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Patent
US06214801B1

Procedure details

H2O (18 mL) was added dropwise to a stirred suspension of picolinic acid hydrochloride, compound 1 (157.9 g, 1.0 mol) in thionyl chloride (400 mL). The resulting mixture was heated under reflux for 4 days giving a clear orange solution. After cooling to ambient temperature, the solution was concentrated to a syrup and the residue coevaporated with toluene (2×500 mL). The residue was dissolved in toluene (1 L) and cooled to 0-5° C. Methanol (44.0 g, 1.0 mol) was added dropwise to the ice cold reaction mixture giving a heavy white precipitate. This precipitate was collected by filtration, washed with toluene (3×100 mL) and dried at 40° C. for 24 hr to give 176.5 g (85%) of compound 2 as a white crystalline solid.
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 1
Quantity
157.9 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
O.[ClH:2].[N:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]([OH:11])=[O:10].[CH3:12]O>S(Cl)(Cl)=O>[ClH:2].[Cl:2][C:6]1[CH:7]=[CH:8][N:3]=[C:4]([C:9]([O:11][CH3:12])=[O:10])[CH:5]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
18 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1=C(C=CC=C1)C(=O)O
Name
compound 1
Quantity
157.9 g
Type
reactant
Smiles
Name
Quantity
400 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
44 g
Type
reactant
Smiles
CO
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
giving a clear orange solution
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to a syrup
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in toluene (1 L)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0-5° C
CUSTOM
Type
CUSTOM
Details
giving a heavy white precipitate
FILTRATION
Type
FILTRATION
Details
This precipitate was collected by filtration
WASH
Type
WASH
Details
washed with toluene (3×100 mL)
CUSTOM
Type
CUSTOM
Details
dried at 40° C. for 24 hr
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=CC(=NC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 176.5 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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